1-(3-(Piperazin-1-yl)phenyl)ethanol
Overview
Description
1-(3-(Piperazin-1-yl)phenyl)ethanol is a chemical compound that features a piperazine ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Piperazin-1-yl)phenyl)ethanol typically involves the reaction of 3-(Piperazin-1-yl)phenyl derivatives with ethanol under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Piperazin-1-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the phenyl ring to a cyclohexyl ring.
Substitution: Substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions include substituted piperazine derivatives, oxidized phenyl compounds, and reduced cyclohexyl derivatives .
Scientific Research Applications
1-(3-(Piperazin-1-yl)phenyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Piperazin-1-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-(Piperazin-1-yl)phenyl)ethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-(Piperazin-1-yl)-1,2-benzothiazole and arylalkanol-piperidine analogues
Uniqueness: Unlike its analogues, this compound possesses a unique combination of a piperazine ring and an ethanol moiety, which may contribute to its distinct pharmacological profile and chemical reactivity
Properties
IUPAC Name |
1-(3-piperazin-1-ylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9-10,13,15H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOPZLGVVBFID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCNCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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